molecular formula C15H20BrNO2 B5613742 2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone

2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone

Cat. No.: B5613742
M. Wt: 326.23 g/mol
InChI Key: WACCMUBLXCWVOW-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, two methyl groups, and a piperidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone typically involves the reaction of 4-bromo-2,6-dimethylphenol with piperidine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The presence of the bromine atom and piperidine ring can influence the compound’s binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine: Shares a similar phenoxy structure but differs in the presence of an ethylamine group instead of a piperidin-1-ylethanone moiety.

    4-Bromo-2,6-dimethylphenol: Lacks the piperidine and ethanone components, making it less complex.

Uniqueness

2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone is unique due to its combination of a brominated phenoxy group and a piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-11-8-13(16)9-12(2)15(11)19-10-14(18)17-6-4-3-5-7-17/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACCMUBLXCWVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCCCC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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